molecular formula C16H20N4 B2526925 2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine CAS No. 874652-33-2

2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2526925
CAS No.: 874652-33-2
M. Wt: 268.364
InChI Key: DTPBEYIOWNBUIU-UHFFFAOYSA-N
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Description

2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine is a fascinating chemical compound with promising applications in scientific research. It has a molecular weight of 268.36 .


Molecular Structure Analysis

The IUPAC name for this compound is N-(1-ethylpropyl)-2-methylpyrazolo[1,5-a]quinazolin-5-amine . The InChI code is 1S/C16H20N4/c1-4-12(5-2)17-16-13-8-6-7-9-14(13)20-15(18-16)10-11(3)19-20/h6-10,12H,4-5H2,1-3H3,(H,17,18) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

  • Quinazolin-4-ones linked with 1,3-thiazole have demonstrated significant antibacterial action, particularly against Mycobacterium tuberculosis. Derivatives synthesized through various organic reactions showed better antibacterial activity at minimal inhibitory concentrations, with certain compounds displaying favorable inhibition compared to standard drugs like Isoniazide (Nagaladinne, Hindustan, & Nayakanti, 2020).
  • Other substituted benzo[h]quinazolines and related derivatives have been synthesized and evaluated for their in vitro anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, showing significant activity at various MIC values, indicating their potential as anti-tubercular agents (Maurya et al., 2013).

Anticancer Properties

  • Novel regioisomeric hybrids combining quinazoline/benzimidazole structures have been synthesized and screened for antitumor activities against a 60 tumor cell lines panel assay. Some compounds, notably compound 9, displayed significant inhibition against various cancer cell lines, showcasing the potential of quinazolinone derivatives in cancer therapy (Sharma, Luxami, & Paul, 2013).

Enzyme Inhibition and Neurological Applications

  • A range of pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amines, synthesized as tacrine analogs, were evaluated for their in vitro acetylcholinesterase and butyrylcholinesterase inhibitory activities. These compounds showed good inhibitory activity compared to rivastigmine, suggesting their potential in treating neurological disorders such as Alzheimer's disease (Mahdavi et al., 2017).

Novel Synthetic Pathways and Chemical Properties

  • Studies on quinazoline derivatives have also explored novel synthetic pathways, structural analysis, and the impact of intramolecular hydrogen bonding on chemical reactions, providing insights into the chemical behavior and synthetic possibilities of these compounds for further pharmaceutical applications (Szlachcic et al., 2020).

Pharmaceutical Intermediate Applications

  • Indolo[2,1-b]quinazolin-6,12-dione derivatives, such as ethyl 5-oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate, have been synthesized, showcasing their potential as intermediate products in organic synthesis with potential pharmaceutical applications (Kovrizhina, Kolpakova, Kuznetzov, & Khlebnikov, 2022).

Future Directions

While specific future directions for this compound are not mentioned in the search results, it’s clear that pyrazolo[1,5-a]pyrimidines, a related family of compounds, have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . This suggests that 2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine may also have promising applications in these fields.

Mechanism of Action

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes at the molecular level . More detailed information would require further investigation.

Biochemical Pathways

It’s known that pyrazolopyrimidines, a related class of compounds, can act as antimetabolites in purine biochemical reactions . .

Result of Action

It’s known that related compounds can have antitrypanosomal activity , but the specific effects of this compound require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine. For instance, the stability of related pyrazolo[1,5-a]pyrimidines-based fluorophores has been studied under exposure to extreme pH . .

Properties

IUPAC Name

2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-4-12(5-2)17-16-13-8-6-7-9-14(13)20-15(18-16)10-11(3)19-20/h6-10,12H,4-5H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPBEYIOWNBUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1=NC2=CC(=NN2C3=CC=CC=C31)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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